molecular formula C9H8BrNO4 B14911253 2-(2-Amino-2-oxoethoxy)-5-bromobenzoic acid

2-(2-Amino-2-oxoethoxy)-5-bromobenzoic acid

Cat. No.: B14911253
M. Wt: 274.07 g/mol
InChI Key: RAJKGQJOYKSWBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Amino-2-oxoethoxy)-5-bromobenzoic acid is a chemical compound with the molecular formula C9H8BrNO4 It is an organic compound that contains both amino and carboxylic acid functional groups, making it a versatile building block in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-2-oxoethoxy)-5-bromobenzoic acid typically involves the reaction of 5-bromosalicylic acid with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve more advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-2-oxoethoxy)-5-bromobenzoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or aldehyde.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted benzoic acids depending on the nucleophile used.

    Oxidation Reactions: Products include nitrobenzoic acids or nitrosobenzoic acids.

    Reduction Reactions: Products include benzyl alcohols or benzaldehydes.

Scientific Research Applications

2-(2-Amino-2-oxoethoxy)-5-bromobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(2-Amino-2-oxoethoxy)-5-bromobenzoic acid depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing transformation to provide insights into enzyme activity and specificity. In drug development, it may interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The presence of the bromine atom can enhance binding affinity and specificity, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-bromobenzoic acid: Lacks the oxoethoxy group, making it less versatile in certain synthetic applications.

    2-(2-Amino-2-oxoethoxy)benzoic acid: Lacks the bromine atom, which may reduce its reactivity and binding affinity in certain applications.

    5-Bromo-2-hydroxybenzoic acid: Lacks the amino and oxoethoxy groups, limiting its use as a building block in organic synthesis.

Uniqueness

2-(2-Amino-2-oxoethoxy)-5-bromobenzoic acid is unique due to the combination of functional groups it possesses. The presence of both amino and carboxylic acid groups, along with the bromine atom, provides a high degree of reactivity and versatility. This makes it a valuable compound in various fields, including organic synthesis, medicinal chemistry, and biochemical research.

Properties

Molecular Formula

C9H8BrNO4

Molecular Weight

274.07 g/mol

IUPAC Name

2-(2-amino-2-oxoethoxy)-5-bromobenzoic acid

InChI

InChI=1S/C9H8BrNO4/c10-5-1-2-7(15-4-8(11)12)6(3-5)9(13)14/h1-3H,4H2,(H2,11,12)(H,13,14)

InChI Key

RAJKGQJOYKSWBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)O)OCC(=O)N

Origin of Product

United States

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